molecular formula C10H14ClN3O3 B1519483 6-Amino-5-(2-chloroacetyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 941190-92-7

6-Amino-5-(2-chloroacetyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1519483
M. Wt: 259.69 g/mol
InChI Key: HHRJFISOYUHADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Amino-5-(2-chloroacetyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the CAS Number: 734535-44-5 . It has a molecular weight of 273.72 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H16ClN3O3/c1-6(2)5-15-9(13)8(7(16)4-12)10(17)14(3)11(15)18/h6H,4-5,13H2,1-3H3 . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.72 . It is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrimidine derivatives are synthesized through various chemical reactions, demonstrating their utility in creating complex molecules with potential biological activities. For example, acylation and 1,3-dipolar cycloaddition reactions are utilized to produce isoxanthopterin derivatives, highlighting the chemical versatility and synthetic applications of pyrimidine compounds in generating biologically relevant structures (Steinlin & Vasella, 2009).

Pharmacological Potential

  • Some pyrimidine derivatives have been synthesized as potential antithrombotic compounds, demonstrating favorable cerebral and peripheral effects. This indicates the role of pyrimidine scaffolds in designing new drugs for cardiovascular diseases (Furrer, Wágner, & Fehlhaber, 1994).

Material Science and Molecular Studies

  • Pyrimidine derivatives are also explored for their physical properties, such as in the development of fluorescent materials. This is evident in the synthesis of fluorescent glucopyranoside derivatives, showcasing the application of pyrimidine compounds in materials science (Struga et al., 2007).

Supramolecular Chemistry

  • The study of supramolecular assemblies involving pyrimidine derivatives reveals their potential in creating complex molecular structures through hydrogen bonding. This application is crucial in the development of novel materials with specific chemical and physical properties (Fonari et al., 2004).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

6-amino-5-(2-chloroacetyl)-1-(2-methylpropyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O3/c1-5(2)4-14-8(12)7(6(15)3-11)9(16)13-10(14)17/h5H,3-4,12H2,1-2H3,(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRJFISOYUHADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C(=O)NC1=O)C(=O)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-(2-chloroacetyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-5-(2-chloroacetyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
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6-Amino-5-(2-chloroacetyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
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6-Amino-5-(2-chloroacetyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
6-Amino-5-(2-chloroacetyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
6-Amino-5-(2-chloroacetyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-Amino-5-(2-chloroacetyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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